molecular formula C13H13NO3 B11723200 3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid

3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid

Cat. No.: B11723200
M. Wt: 231.25 g/mol
InChI Key: SMWOSZUZMNXRKC-UHFFFAOYSA-N
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Description

3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol . This compound is characterized by the presence of a pyrrolidinone ring attached to a phenyl group, which is further connected to a propenoic acid moiety. It is commonly used in various research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid typically involves the reaction of 4-(2-oxopyrrolidin-1-yl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylpropanoic acids, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid is unique due to the combination of the pyrrolidinone ring and the phenylpropanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C13H13NO3/c15-12-2-1-9-14(12)11-6-3-10(4-7-11)5-8-13(16)17/h3-8H,1-2,9H2,(H,16,17)

InChI Key

SMWOSZUZMNXRKC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C=CC(=O)O

Origin of Product

United States

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